Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate
Overview
Description
Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.225. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as 3-cyanophenyl isocyanate have been used as starting reagents for the synthesis of various compounds .
Mode of Action
For instance, 2-Cyano-3-[4-(diphenylamino)phenyl]acrylic acid has been studied for its optoelectronic properties .
Biochemical Pathways
Similar compounds have been involved in suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another study reported the use of Rh-catalyzed asymmetric hydrogenation for the efficient and enantioselective synthesis of γ-lactams and γ-amino acids .
Result of Action
Similar compounds have been used in the development of dye-sensitized solar cells (dssc) due to their optoelectronic properties .
Action Environment
It’s known that environmental factors can significantly impact the performance of similar compounds used in applications like dssc .
Biological Activity
Ethyl (2E)-3-(3-cyanophenyl)-2-propenoate, a compound with notable structural characteristics, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a cyano group attached to a phenyl ring, which influences its reactivity and interaction with biological targets. The compound can be synthesized through various methods, including the Gewald reaction and other condensation techniques involving active methylene compounds. Its molecular formula is , and it has distinct physical properties that facilitate its biological interactions.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The cyano group acts as an electrophile, allowing for covalent bond formation with nucleophilic sites on target molecules. This interaction can modulate enzyme activity or receptor function, leading to significant biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
- Receptor Modulation : It has been shown to interact with various receptors, potentially influencing signaling pathways associated with cancer progression and inflammation.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological properties:
- Anticancer Activity : Studies suggest that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis or cell cycle arrest.
- Antimicrobial Effects : It has demonstrated activity against various pathogens, indicating potential use in treating infectious diseases.
- Anti-inflammatory Properties : The compound may reduce inflammation through modulation of inflammatory mediators.
Case Study 1: Anticancer Activity
A study evaluating the cytotoxic effects of this compound on breast cancer cell lines revealed significant inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis via mitochondrial pathways. The findings suggest that further development could lead to effective cancer therapeutics.
Case Study 2: Antimicrobial Evaluation
In vitro tests showed that this compound exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that the compound could serve as a lead for developing new antibiotics.
Data Table: Biological Activities Summary
Biological Activity | Effectiveness | Mechanism of Action |
---|---|---|
Anticancer | High | Induction of apoptosis |
Antimicrobial | Moderate | Inhibition of bacterial growth |
Anti-inflammatory | Moderate | Modulation of inflammatory mediators |
Properties
IUPAC Name |
ethyl (E)-3-(3-cyanophenyl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)7-6-10-4-3-5-11(8-10)9-13/h3-8H,2H2,1H3/b7-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHOZJMCISWKHW-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CC=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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